
Ethenyl(methyl)phenyl(prop-2-en-1-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethenyl(methyl)phenyl(prop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of ethenyl, methyl, phenyl, and prop-2-en-1-yl groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethenyl(methyl)phenyl(prop-2-en-1-yl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction can be catalyzed by transition metals such as platinum or rhodium. The general reaction scheme is as follows: [ \text{H-SiR}_3 + \text{CH}_2=\text{CH-R’} \rightarrow \text{R}_3\text{Si-CH}_2\text{CH}_2\text{R’} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as platinum on carbon or rhodium complexes can enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, converting the silicon-containing groups to their corresponding silanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Ethenyl(methyl)phenyl(prop-2-en-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and resins.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of ethenyl(methyl)phenyl(prop-2-en-1-yl)silane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles. The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
相似化合物的比较
- Ethenyl(trimethyl)silane
- Phenyl(trimethyl)silane
- Methyl(phenyl)silane
Comparison: Ethenyl(methyl)phenyl(prop-2-en-1-yl)silane is unique due to the combination of ethenyl, methyl, phenyl, and prop-2-en-1-yl groups attached to the silicon atom. This structural diversity imparts distinct chemical properties, such as enhanced reactivity and stability, compared to simpler organosilicon compounds like ethenyl(trimethyl)silane or phenyl(trimethyl)silane.
属性
CAS 编号 |
112919-04-7 |
|---|---|
分子式 |
C12H16Si |
分子量 |
188.34 g/mol |
IUPAC 名称 |
ethenyl-methyl-phenyl-prop-2-enylsilane |
InChI |
InChI=1S/C12H16Si/c1-4-11-13(3,5-2)12-9-7-6-8-10-12/h4-10H,1-2,11H2,3H3 |
InChI 键 |
ZTEHHTFYSHXMEA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](CC=C)(C=C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


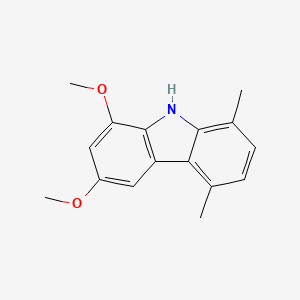

![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)
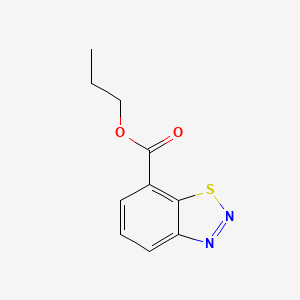

![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)
![[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride](/img/structure/B14290432.png)


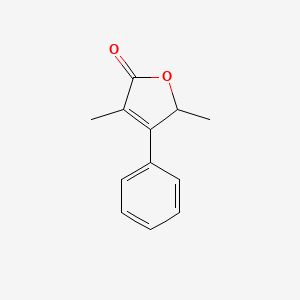
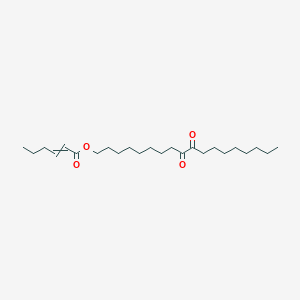
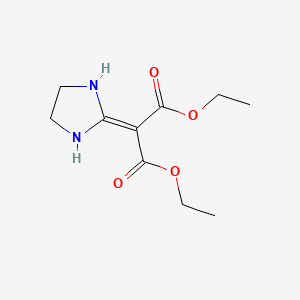
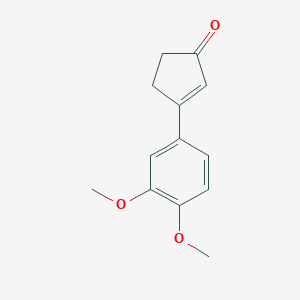
![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)
